molecular formula C20H21NO3 B214503 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B214503
Poids moléculaire: 323.4 g/mol
Clé InChI: RSCKMXNAMUZIJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of various B-cell malignancies.

Mécanisme D'action

TAK-659 selectively binds to the active site of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one and inhibits its activity, leading to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of CLL, MCL, and DLBCL. In addition, TAK-659 has been shown to have a favorable safety profile and is well-tolerated in preclinical studies. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies, including venetoclax and lenalidomide.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using TAK-659 in laboratory experiments include its potent and selective inhibition of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one activity, its favorable safety profile, and its potential for use in combination with other targeted therapies. However, limitations of using TAK-659 in laboratory experiments include its synthetic nature, which may limit its availability and cost, and the need for further preclinical and clinical studies to fully understand its potential therapeutic applications.

Orientations Futures

There are several potential future directions for the use of TAK-659 in the treatment of B-cell malignancies. These include the development of combination therapies with other targeted therapies, the investigation of TAK-659 in other B-cell malignancies, and the development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential for use in personalized medicine approaches.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 2,3,5,6-tetramethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of triethylamine to yield TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.

Propriétés

Nom du produit

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C20H21NO3

Poids moléculaire

323.4 g/mol

Nom IUPAC

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-11-9-12(2)14(4)18(13(11)3)17(22)10-20(24)15-7-5-6-8-16(15)21-19(20)23/h5-9,24H,10H2,1-4H3,(H,21,23)

Clé InChI

RSCKMXNAMUZIJU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

SMILES canonique

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.